molecular formula C11H13ClO B1582357 4-Chloro-4'-methylbutyrophenone CAS No. 38425-26-2

4-Chloro-4'-methylbutyrophenone

Cat. No.: B1582357
CAS No.: 38425-26-2
M. Wt: 196.67 g/mol
InChI Key: FUHGFUBJUUFMSF-UHFFFAOYSA-N
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Description

4-Chloro-4'-methylbutyrophenone (CAS 38425-26-2) is a synthetic aromatic ketone with the molecular formula C₁₁H₁₃ClO and a molecular weight of 196.68 g/mol . It features a butyrophenone backbone substituted with a chlorine atom at the terminal carbon of the aliphatic chain and a methyl group at the 4'-position of the phenyl ring. This compound is primarily utilized as a pharmaceutical intermediate, enabling the introduction of the this compound moiety into target molecules for drug development .

Properties

IUPAC Name

4-chloro-1-(4-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13ClO/c1-9-4-6-10(7-5-9)11(13)3-2-8-12/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHGFUBJUUFMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191757
Record name 4-Chloro-4'-methylbutyrophenone
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Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38425-26-2
Record name 4-Chloro-1-(4-methylphenyl)-1-butanone
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Record name 4-Chloro-4'-methylbutyrophenone
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Record name 38425-26-2
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Record name 4-Chloro-4'-methylbutyrophenone
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Record name 4-chloro-4'-methylbutyrophenone
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-4’-methylbutyrophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-chlorobutyryl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of 4-Chloro-4’-methylbutyrophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-4’-methylbutyrophenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-chloro-4’-methylbenzoic acid.

    Reduction: Formation of 4-chloro-4’-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-4’-methylbutyrophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-methylbutyrophenone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2)

  • Structure : Substituted with fluorine at the 4'-position instead of methyl.
  • Molecular Formula : C₁₀H₁₀ClFO; MW: 200.64 g/mol .
  • Physical Properties : Melting point 5–6°C, boiling point 130–132°C (0.98 mmHg), density 1.22 g/mL .
  • Applications : Key intermediate in pharmaceuticals, particularly for fluorinated drugs requiring enhanced metabolic stability and electronegativity .

4-Chloro-4'-methoxybutyrophenone (CAS 40877-19-8)

  • Structure : Methoxy (-OCH₃) group replaces the methyl at the 4'-position.
  • Molecular Formula : C₁₁H₁₃ClO₂; MW: 212.67 g/mol (estimated).
  • Applications : Market reports highlight its role in synthesizing methoxy-containing pharmaceuticals and agrochemicals .
  • Key Differences : Methoxy's electron-donating nature increases solubility in polar solvents compared to the methyl group. However, steric hindrance may reduce reactivity in certain coupling reactions .

4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3)

  • Structure : Hydroxyl (-OH) group at the 4'-position.
  • Applications : Used as an internal standard (IS) in LC-MS/MS analysis due to its distinct fragmentation pattern (e.g., m/z 231.0 → 92.0) .
  • Key Differences: The hydroxyl group enhances polarity, making it unsuitable for non-polar synthetic applications. Instability at −20°C necessitates fresh preparation for analytical workflows .

4-Chloro-4'-isopropoxybenzophenone (Compound B)

  • Structure : Isopropoxy (-OCH(CH₃)₂) substituent at the 4'-position.
  • Applications: Identified as a metabolite of fenofibrate in rats, suggesting a role in drug metabolism studies .
  • Key Differences : The bulky isopropoxy group may slow metabolic degradation compared to smaller substituents like methyl or fluorine .

Natural Butyrophenone Analog: (+)-4'-Methoxy-(2S)-methylbutyrophenone

  • Structure : Methoxy and methyl groups at the 4' and 2 positions, respectively.
  • Applications: Isolated from the fungus Stagonospora nodorum via epigenetic induction, demonstrating natural biosynthesis pathways for butyrophenones .

Physical and Chemical Properties Comparison Table

Compound CAS Molecular Formula Molecular Weight Key Substituent Boiling Point (°C) Melting Point (°C) Density (g/mL) Key Applications
4-Chloro-4'-methylbutyrophenone 38425-26-2 C₁₁H₁₃ClO 196.68 Methyl Not reported Not reported Not reported Pharmaceutical intermediate
4-Chloro-4'-fluorobutyrophenone 3874-54-2 C₁₀H₁₀ClFO 200.64 Fluorine 130–132 (0.98 mmHg) 5–6 1.22 Fluorinated drug synthesis
4-Chloro-4'-methoxybutyrophenone 40877-19-8 C₁₁H₁₃ClO₂ 212.67 Methoxy Not reported Not reported Not reported Agrochemicals, specialty chemicals
4-Chloro-4'-hydroxybenzophenone 42019-78-3 C₁₃H₉ClO₂ 232.66 Hydroxyl Not reported Not reported Not reported LC-MS/MS internal standard

Biological Activity

4-Chloro-4'-methylbutyrophenone (CAS No. 38425-26-2) is a compound belonging to the butyrophenone class, which has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields, supported by empirical data and case studies.

  • Molecular Formula : C11_{11}H13_{13}ClO
  • Molecular Weight : 196.67 g/mol
  • Structure : The compound features a chloro substituent and a methyl group on the butyrophenone framework, which influences its biological interactions.

Enzyme Interaction

This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to both inhibition and activation of metabolic pathways, affecting the pharmacokinetics of co-administered drugs.

Cellular Effects

The compound modulates cellular functions through several mechanisms:

  • Gene Expression : Alters the expression of genes involved in oxidative stress responses.
  • Cell Signaling Pathways : Influences pathways that regulate cellular metabolism and function.

Dose-Response Relationship

Research indicates that the effects of this compound are dose-dependent:

  • Low Doses : Minimal effects on cellular functions.
  • High Doses : Significant alterations in metabolism and potential toxicity.

Metabolic Pathways

The compound is involved in various metabolic pathways, particularly through its interaction with cytochrome P450 enzymes. This interaction can lead to changes in metabolite levels and overall metabolic flux within cells.

Transport and Distribution

This compound's transport within biological systems is mediated by specific transporters, influencing its localization and accumulation in different cellular compartments, such as mitochondria.

Toxicological Studies

In laboratory settings, toxicological studies have examined the effects of this compound on rodent models. These studies indicate that high doses can lead to adverse effects including liver and kidney damage, while lower doses show no significant toxicity .

Pharmacological Applications

Research into potential pharmaceutical applications suggests that this compound could serve as an intermediate in the synthesis of novel therapeutic agents. Its ability to inhibit specific enzymes makes it a candidate for further exploration in drug development .

Summary of Biological Activities

Activity TypeDescription
Enzyme Interaction Modulates cytochrome P450 activity, affecting drug metabolism
Gene Expression Alters expression related to oxidative stress
Cell Signaling Influences pathways regulating metabolism
Toxicity Dose-dependent effects; potential toxicity at high doses
Metabolic Role Involved in various metabolic pathways through enzyme interaction

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.